molecular formula C6H10ClN3O B13505016 5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B13505016
M. Wt: 175.61 g/mol
InChI Key: WRPFHAIGXVSHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is a compound that features a pyrrolidine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and supply .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the pyrrolidine and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C6H9N3O.ClH/c1-2-7-3-5(1)6-8-4-9-10-6;/h4-5,7H,1-3H2;1H

InChI Key

WRPFHAIGXVSHNA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=NO2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.